
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes. It is also known as MS-275 or Entinostat. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane involves the inhibition of histone deacetylase enzymes. These enzymes play a critical role in regulating gene expression by removing acetyl groups from histone proteins. This results in the compaction of chromatin, which can lead to the silencing of genes. By inhibiting histone deacetylase enzymes, 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane promotes the acetylation of histone proteins, which leads to the activation of genes that are involved in cancer cell death and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth. In addition, it can enhance the immune response against cancer cells and promote the differentiation of cancer cells into non-cancerous cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer types, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. It can cause side effects such as nausea, vomiting, and fatigue, which can limit its use in clinical settings.
未来方向
There are several future directions for the study of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane. One area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects. Another area of research is the combination of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane with other anti-cancer agents to enhance its efficacy. Finally, the use of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane in combination with immunotherapy is also an area of interest, as it has been shown to enhance the immune response against cancer cells.
合成方法
The synthesis of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with N-methylsulfonyl-1,6-diaminohexane to produce 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane.
科学研究应用
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has been extensively studied for its potential use in cancer treatment. It is a histone deacetylase inhibitor (HDACi) that works by inhibiting the activity of enzymes that control gene expression. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the induction of cancer cell death. Several studies have shown that 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has potent anti-cancer activity against a variety of cancer types, including breast cancer, prostate cancer, and leukemia.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-methylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-18-13-9-7-12(8-10-13)14-6-4-3-5-11-15(14)19(2,16)17/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVLTVQUJUPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

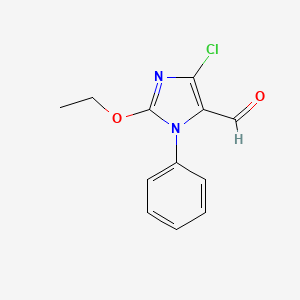

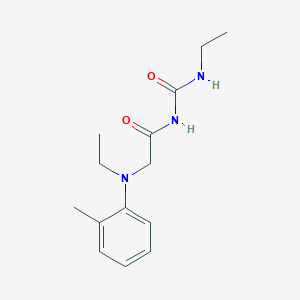
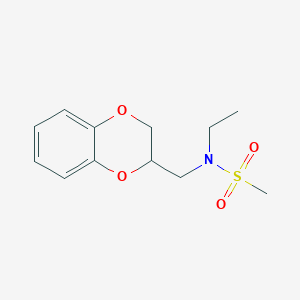
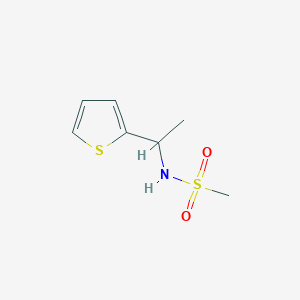
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)

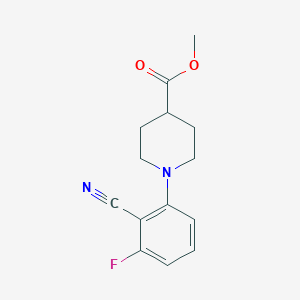
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
